Product packaging for Uracil, 1-(p-chlorobenzyl)-5-fluoro-(Cat. No.:CAS No. 85093-33-0)

Uracil, 1-(p-chlorobenzyl)-5-fluoro-

Cat. No.: B12835386
CAS No.: 85093-33-0
M. Wt: 254.64 g/mol
InChI Key: FWLNZTGNVCRKCU-UHFFFAOYSA-N
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Description

Uracil, 1-(p-chlorobenzyl)-5-fluoro- is a synthetic pyrimidine derivative with the CAS Registry Number 85093-33-0 and a molecular formula of C11H8ClFN2O2 . This compound is a derivative of 5-fluorouracil (5-FU), a well-established antimetabolite used in cancer chemotherapy, and belongs to a class of molecules where the uracil core has been modified to enhance its potential pharmacological properties . The structural modification, featuring a p-chlorobenzyl group at the N-1 position, is a common strategy in medicinal chemistry to develop novel compounds with targeted activity. This compound is of significant interest in early-stage drug discovery, particularly in the development of potential anticancer agents. Research into similar 1-(2-chlorobenzyl)uracil derivatives has demonstrated that these synthesized compounds can exhibit cytotoxic activity against a range of human cancer cell lines, including liver (HepG2, Huh7), breast (MCF7), and lung (A549) cancers . Some derivatives have shown promising results in inducing apoptosis and inhibiting key enzymes like cyclin-dependent kinase 2 (CDK2), without displaying toxicity to normal cells, highlighting the value of this chemical scaffold for further investigation . The broader strategy of creating hybrid molecules by coupling uracil/5-FU with other pharmacophores aims to develop new chemotherapies with improved efficacy and reduced toxicity . WARNING: This product is for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8ClFN2O2 B12835386 Uracil, 1-(p-chlorobenzyl)-5-fluoro- CAS No. 85093-33-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85093-33-0

Molecular Formula

C11H8ClFN2O2

Molecular Weight

254.64 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-5-fluoropyrimidine-2,4-dione

InChI

InChI=1S/C11H8ClFN2O2/c12-8-3-1-7(2-4-8)5-15-6-9(13)10(16)14-11(15)17/h1-4,6H,5H2,(H,14,16,17)

InChI Key

FWLNZTGNVCRKCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=O)NC2=O)F)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Uracil, 1 P Chlorobenzyl 5 Fluoro

Established Synthetic Pathways for 5-Fluorouracil (B62378) and Related N1-Substituted Uracil (B121893) Derivatives

The synthesis of N1-substituted 5-fluorouracil derivatives is a cornerstone of medicinal chemistry, given that 5-Fluorouracil (5-FU) is a clinically significant antimetabolite. nih.gov Functionalization at the N1 position is a common strategy to create prodrugs, which can alter the molecule's pharmacological profile. nih.gov The synthesis of these derivatives relies on well-documented methods for both N-alkylation and C5-fluorination of the pyrimidine (B1678525) ring.

Strategies for N1-Alkylation and Arylation in Uracil Systems

The alkylation of the uracil ring, particularly in 5-fluorouracil, can occur at either the N1 or N3 positions. researchgate.netresearchgate.net The regioselectivity of this reaction is influenced by the nature of the alkylating agent and the reaction conditions. researchgate.net

Several methods have been developed for the N-alkylation of uracil and its derivatives:

Direct Alkylation: This is a common method where the uracil derivative is treated with an alkyl halide in the presence of a base. researchgate.net For 5-fluorouracil, direct alkylation with allylic-type halides, such as benzyl (B1604629) chloride, has been shown to selectively occur at the N1 position. researchgate.net In contrast, saturated alkyl halides tend to yield N3-substituted products. researchgate.net A typical procedure involves dissolving 5-FU with a base like 1,8-Diazabicycloundec-7-ene (DBU) in a solvent such as acetonitrile (B52724), followed by the addition of the appropriate alkyl bromide. nih.gov

Silylation Method: This approach involves first reacting the uracil derivative with a silylating agent, like hexamethyldisilazane (B44280) (HMDS), to form a silylated intermediate. This increases the solubility in organic solvents and activates the ring for subsequent alkylation. researchgate.net

Mercuri Salt Method: An older method that involves the formation of a mercury salt of the uracil derivative prior to alkylation. researchgate.net

The choice of method depends on the desired product and the specific substrate. For achieving N1-selectivity with a benzyl-type substituent, direct alkylation under controlled conditions is often the preferred route. researchgate.net

Table 1: Comparison of N-Alkylation Strategies for Uracil Derivatives

Method Description Common Reagents Selectivity Notes
Direct Alkylation Direct reaction of uracil with an alkylating agent in the presence of a base. researchgate.net Alkyl halides (e.g., benzyl chloride), DBU, K₂CO₃, in DMF or acetonitrile. nih.govresearchgate.net N1-alkylation is favored with allylic halides; N3-alkylation with saturated halides. researchgate.net
Silylation Method Two-step process involving initial silylation followed by alkylation. researchgate.net HMDS, Trimethylsilyl chloride (TMSCl), followed by alkyl halide. Can improve solubility and reactivity.
Mercuri Salt Method Involves the formation of a mercury salt intermediate before alkylation. researchgate.net Mercury(II) cyanide or acetate, followed by alkyl halide. Less common due to the toxicity of mercury reagents.

Methods for 5-Fluorination of Uracil Ring Systems

The introduction of a fluorine atom at the C5 position of the uracil ring is a critical step in the synthesis of 5-fluorouracil and its derivatives. This modification significantly alters the biological properties of the molecule. numberanalytics.comwikipedia.org Fluorination can be achieved through direct methods using highly reactive fluorinating agents or through the application of more selective electrophilic fluorinating reagents. numberanalytics.comnih.gov

Direct fluorination involves treating uracil with a potent source of fluorine. These methods are effective but often require specialized equipment and careful handling due to the high reactivity and toxicity of the reagents. tcichemicals.com

Elemental Fluorine: Uracil can be directly fluorinated using elemental fluorine (F₂) to produce 5-fluorouracil. wikipedia.org An improved industrial process involves reacting uracil with fluorine in a 50 to 85% by weight aqueous solution of hydrofluoric acid at temperatures between -10°C and 15°C. google.com

Trifluoromethyl Hypofluorite (B1221730): Another reagent used for the direct fluorination of uracil and its nucleosides is trifluoromethyl hypofluorite (CF₃OF). nih.gov This reagent provides a source of electrophilic fluorine for addition across the 5,6-double bond of the uracil ring.

To overcome the challenges associated with using highly reactive agents like elemental fluorine, a variety of milder and more selective electrophilic fluorinating agents have been developed. tcichemicals.comwikipedia.org These reagents typically contain a nitrogen-fluorine (N-F) bond, where the fluorine atom is electron-deficient and acts as an electrophile. nih.govwikipedia.org They are widely used in modern organic synthesis to introduce fluorine into heterocyclic systems. nih.gov

Common electrophilic fluorinating agents include:

Selectfluor® (F-TEDA-BF₄): A highly effective and selective reagent used for the fluorination of a wide range of nucleophiles, including enol acetates and aromatics, under mild conditions. nih.gov

N-Fluorobenzenesulfonimide (NFSI): A stable, solid reagent that is another popular choice for electrophilic fluorination. wikipedia.orgalfa-chemistry.com

N-Fluoro-o-benzenedisulfonimide (NFOBS): One of the earlier developed N-F reagents, effective for the fluorination of carbanions and other nucleophilic substrates. wikipedia.org

These reagents offer a safer and more controlled alternative for the synthesis of fluorinated nucleosides and bases. nih.govwikipedia.org

Table 2: Common Fluorinating Agents for Uracil Systems

Agent Type Example Reagent Chemical Formula Key Characteristics
Direct Fluorinating Elemental Fluorine F₂ Highly reactive and corrosive; often used in industrial settings. tcichemicals.comgoogle.com
Direct Fluorinating Trifluoromethyl Hypofluorite CF₃OF Potent fluorinating agent for uracil bases and nucleosides. nih.gov
Electrophilic N-F Selectfluor® C₁₂H₂₀B₂Cl₂F₉N₂ Effective, selective, and stable reagent for fluorination under mild conditions. nih.gov
Electrophilic N-F N-Fluorobenzenesulfonimide (NFSI) C₁₂H₁₀FNO₄S₂ Stable, solid reagent widely used for electrophilic fluorination. wikipedia.orgalfa-chemistry.com

Targeted Synthesis of Uracil, 1-(p-chlorobenzyl)-5-fluoro-

The synthesis of the title compound, Uracil, 1-(p-chlorobenzyl)-5-fluoro-, can be logically designed by combining the established methodologies of C5-fluorination and N1-alkylation. The most straightforward approach involves a two-step sequence starting from uracil.

Reaction Schematics and Precursor Identification

The targeted synthesis would proceed as follows:

Step 1: Synthesis of 5-Fluorouracil The first step is the fluorination of uracil at the C5 position. This can be accomplished using direct fluorination with elemental fluorine or, more conveniently in a laboratory setting, with an electrophilic N-F reagent like Selectfluor® or NFSI.

Precursors: Uracil, Fluorinating Agent (e.g., NFSI), Solvent (e.g., Acetonitrile).

Reaction: Uracil + NFSI → 5-Fluorouracil

Step 2: N1-Alkylation of 5-Fluorouracil The second step involves the selective alkylation of the N1 position of the newly formed 5-fluorouracil. Based on established literature, direct alkylation using an allylic-type halide in the presence of a base is expected to favor N1 substitution. researchgate.net

Precursors: 5-Fluorouracil, 1-chloro-4-(chloromethyl)benzene (p-chlorobenzyl chloride), Base (e.g., K₂CO₃ or DBU), Solvent (e.g., DMF).

Reaction: 5-Fluorouracil + p-chlorobenzyl chloride --(Base)--> Uracil, 1-(p-chlorobenzyl)-5-fluoro-

This two-step pathway utilizes well-precedented reactions to logically assemble the target molecule from readily available starting materials.

Optimization of Reaction Conditions and Yields

The synthesis of N1-substituted uracil analogs, including 1-(p-chlorobenzyl)-5-fluoro-uracil, is a critical process for developing novel therapeutic agents. The efficiency and regioselectivity of the N-alkylation of 5-fluorouracil (5-FU) are highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of base, solvent, temperature, and reaction time.

A general and efficient method for the synthesis of N-alkylated derivatives of 5-fluorouracil has been described, which can be adapted for the specific synthesis of the title compound. nih.gov The primary challenge in the alkylation of 5-fluorouracil is controlling the regioselectivity, as alkylation can occur at either the N1 or N3 position. The acidity of the N1 and N3 protons is similar, leading to potential mixtures of N1, N3, and N1,N3-disubstituted products.

Optimization studies often focus on maximizing the yield of the desired N1-isomer. The choice of base is crucial; inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as N,N-diisopropylethylamine (DIEA) are commonly employed. The solvent system also plays a significant role, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile often favoring the desired N-alkylation. Temperature control is used to manage the reaction rate and minimize side product formation. For instance, a study on the benzylation of 2-pyridones, a related heterocyclic system, optimized conditions using a combination of ZnO, ZnCl₂, and DIEA in dioxane at 110°C to achieve high yields of the O-alkylated product, highlighting the importance of systematic screening of reagents and conditions. researchgate.net

The following table summarizes typical parameters investigated during the optimization of N-alkylation reactions for 5-fluorouracil derivatives.

ParameterVariationRationale and Observed Effects
Base K₂CO₃, Cs₂CO₃, DBU, NaHThe choice of base influences the deprotonation equilibrium between N1 and N3. Stronger bases like NaH can lead to dianion formation and disubstitution, while milder bases like K₂CO₃ may offer better N1-selectivity.
Solvent DMF, Acetonitrile, Dioxane, THFThe solvent affects the solubility of the uracil salt and the reactivity of the nucleophile. Polar aprotic solvents like DMF typically enhance the rate of Sₙ2 reactions.
Temperature Room Temp. to 110 °CHigher temperatures can increase reaction rates but may also decrease regioselectivity and lead to the formation of degradation products. Optimization is required to find a balance. researchgate.net
Alkylating Agent p-chlorobenzyl chloride, p-chlorobenzyl bromideThe reactivity of the leaving group (Cl vs. Br) can affect the reaction time and temperature required. Benzyl bromides are generally more reactive than chlorides.

Derivatization and Analog Development of Uracil, 1-(p-chlorobenzyl)-5-fluoro-

The scaffold of 1-(p-chlorobenzyl)-5-fluoro-uracil serves as a platform for further chemical modifications aimed at refining its pharmacological profile. These derivatizations can be broadly categorized into modifications of the uracil ring, variations of the benzyl substituent, and the creation of hybrid molecules.

The 5-fluorouracil core of the molecule presents several sites for chemical modification beyond the N1 position. These modifications are pursued to alter the molecule's chemical properties, metabolic stability, and target interactions.

N3-Position Alkylation: While the primary synthesis focuses on N1 substitution, the N3 position is also a common site for derivatization. nih.gov Introducing a second, different alkyl group at the N3 position can create dual-targeting compounds or fine-tune the lipophilicity and electronic properties of the molecule.

Substitution at C5: The fluorine atom at the C5 position, while crucial for the activity of many 5-FU-based drugs, can be replaced by other nucleophiles. smolecule.com This allows for the introduction of different functionalities, although such a modification would fundamentally alter the "5-fluoro" nature of the parent compound.

Modification at C6: The C6 position of the uracil ring can also be functionalized. For example, reduction of the C5-C6 double bond leads to dihydrouracil (B119008) derivatives, which have been explored for different biological applications. nih.gov

Prodrug Strategies: A common modification involves linking a promoiety to the N1 or N3 position to create a prodrug. For example, various carboxylic acids have been coupled to 5-FU via an (acyloxy)methylene linker at the N1 position. mdpi.comresearchgate.net This strategy is designed to improve absorption or tumor-specific release of the active compound. A similar approach could be applied to the N3 position of the 1-(p-chlorobenzyl)-5-fluoro-uracil scaffold.

Systematic variation of the substituents on the N1-benzyl ring is a key strategy in structure-activity relationship (SAR) studies. By altering the position (ortho, meta, para) and electronic nature (electron-donating or electron-withdrawing) of the substituents, it is possible to modulate the compound's binding affinity for its biological target.

The table below illustrates the potential scope of this derivatization by listing representative examples of substituted benzyl groups that can be attached at the N1 position of 5-fluorouracil.

Benzyl Moiety SubstitutionRationale for Variation
1-(o-chlorobenzyl)-To investigate the steric and electronic effects of ortho-substitution.
1-(m-chlorobenzyl)-To explore alternative electronic and spatial positioning of the halogen.
1-(p-fluorobenzyl)-To compare the effect of a different halogen (fluorine vs. chlorine) at the para position.
1-(2,4-dichlorobenzyl)-To study the impact of multiple halogen substitutions on the phenyl ring.
1-(p-methylbenzyl)-To introduce an electron-donating group and assess its effect on activity.
1-(p-nitrobenzyl)-To introduce a strong electron-withdrawing group and assess its effect.

A modern strategy in drug design involves the creation of hybrid molecules, which covalently link two or more distinct pharmacophores into a single chemical entity. nih.gov This approach aims to create agents with dual or synergistic modes of action, potentially overcoming drug resistance or improving target selectivity. nih.govnih.gov The 1-(p-chlorobenzyl)-5-fluoro-uracil scaffold can serve as one of the core components in such hybrids.

The synthesis of these hybrids typically involves functionalizing either the 5-FU derivative or the second pharmacophore with a reactive group, which then allows for their conjugation via a stable linker. Common strategies include esterification, click chemistry, or amide bond formation. nih.govnih.gov For instance, a series of 5-FU-Genistein hybrids were synthesized using a copper-catalyzed azide-alkyne cycloaddition (click chemistry) to link a propargylated 5-FU with an azido-functionalized genistein (B1671435) molecule. nih.gov Similarly, 5-FU has been linked to other molecules like ampelopsin or various DNA binders through ester linkages to create dual-action prodrugs. researchgate.netnih.gov

This modular approach allows for the combination of the 1-(p-chlorobenzyl)-5-fluoro-uracil moiety with a wide array of other biologically active compounds.

Hybrid Molecule ConceptSecond Pharmacophore ExamplePotential Linkage Chemistry
Hybrid with a Natural Product Genistein, CurcuminClick Chemistry, Ester Linkage
Hybrid with a Kinase Inhibitor Imidazole-based scaffoldsAmide Coupling, Ether Linkage
Hybrid with a DNA Binder Naphthalimide, Phthalimide(Acyloxy)methylene Linker
Hybrid with a Peptide Short peptide sequencesAmide Bond Formation

Advanced Spectroscopic and Computational Analyses in Uracil, 1 P Chlorobenzyl 5 Fluoro Research

Application of Advanced Spectroscopic Techniques in Uracil (B121893), 1-(p-chlorobenzyl)-5-fluoro- Research

Advanced spectroscopic techniques are indispensable tools for the detailed characterization of Uracil, 1-(p-chlorobenzyl)-5-fluoro-. Methods such as Fourier-transform infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy provide a comprehensive picture of its molecular framework.

Elucidation of Molecular Structures through High-Resolution Spectroscopies

High-resolution spectroscopic methods have been pivotal in confirming the molecular structure of Uracil, 1-(p-chlorobenzyl)-5-fluoro-. The vibrational spectrum, obtained through FT-IR, offers a molecular fingerprint, revealing the characteristic functional groups present in the molecule. For instance, the C=O stretching vibrations of the uracil ring are typically observed at specific wavenumbers, confirming the keto form of the pyrimidine (B1678525) ring. Studies have reported the FT-IR spectrum of solid 1-(p-chlorobenzyl)-5-fluorouracil, with detailed assignments of the observed vibrational bands.

UV-Visible spectroscopic analysis in solvents like ethanol (B145695) has been used to study the electronic transitions within the molecule. The observed absorption bands are attributed to π → π* and n → π* transitions, characteristic of the uracil and benzene (B151609) rings.

¹H and ¹³C NMR spectroscopy further corroborates the structure by providing information about the chemical environment of each proton and carbon atom. The chemical shifts observed for the protons of the benzyl (B1604629) and uracil moieties, as well as the carbon signals, are consistent with the proposed structure. For example, the C-H stretching vibrations of the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region in the FT-IR spectrum.

Table 1: Selected Vibrational Frequencies for Uracil, 1-(p-chlorobenzyl)-5-fluoro-

Functional GroupObserved Frequency (cm⁻¹)Assignment
N-H3188Stretching
C-H (aromatic)3100Stretching
C=O1711, 1670Asymmetric and Symmetric Stretching
C=C1627Stretching
C-F1238Stretching
C-Cl730Stretching

Note: Data is compiled from representative studies and may vary slightly based on experimental conditions.

Conformational Analysis and Dynamic Studies via Spectroscopic Methods

The conformational landscape of Uracil, 1-(p-chlorobenzyl)-5-fluoro- is influenced by the rotational freedom around the N1-C7 single bond, which connects the uracil and p-chlorobenzyl moieties. Vibrational spectroscopy, in conjunction with computational methods, has been employed to investigate the most stable conformers of the molecule. By comparing the experimental FT-IR spectrum with the calculated spectra for different possible conformers, researchers have been able to identify the preferred spatial arrangement of the molecule. These analyses suggest that the molecule predominantly exists in a stable conformation where the p-chlorobenzyl group is oriented at a specific angle relative to the 5-fluorouracil (B62378) ring. The planarity of the uracil ring and the orientation of the substituent groups are key aspects revealed by these studies.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides a theoretical framework to complement experimental findings, offering a deeper understanding of the molecular properties of Uracil, 1-(p-chlorobenzyl)-5-fluoro- at the atomic level.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) has been extensively used to investigate the electronic structure and stability of Uracil, 1-(p-chlorobenzyl)-5-fluoro-. These calculations can predict the optimized molecular geometry, which can then be compared with experimental data. The calculated bond lengths, bond angles, and dihedral angles from DFT studies are generally in good agreement with the data obtained from X-ray diffraction.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of the molecule. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. A smaller energy gap suggests that the molecule is more reactive. For Uracil, 1-(p-chlorobenzyl)-5-fluoro-, the HOMO is typically localized on the uracil ring, while the LUMO is distributed over both the uracil and the p-chlorobenzyl moieties.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution on the molecule's surface, highlighting the electrophilic and nucleophilic sites. For Uracil, 1-(p-chlorobenzyl)-5-fluoro-, the negative potential is concentrated around the electronegative oxygen and fluorine atoms, indicating these as likely sites for electrophilic attack. The positive potential is generally found around the hydrogen atoms.

Table 2: Calculated Electronic Properties of Uracil, 1-(p-chlorobenzyl)-5-fluoro- using DFT

PropertyValue (representative)Significance
HOMO Energy-6.8 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap5.6 eVChemical reactivity and kinetic stability

Note: Values are illustrative and depend on the specific DFT functional and basis set used.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While detailed molecular dynamics (MD) simulations specifically for Uracil, 1-(p-chlorobenzyl)-5-fluoro- are not extensively reported in the literature, the foundational data from DFT-based conformational analysis provides a static picture of the molecule's preferred shapes. MD simulations would be a logical next step to explore the dynamic behavior of the molecule in a solvent environment and to understand the intermolecular interactions, such as hydrogen bonding, that could occur in a biological system. Such simulations could reveal how the molecule's conformation changes over time and how it might interact with other molecules, providing insights that are not accessible through static calculations alone.

Prediction of Tautomeric Forms and Energetic Landscapes

Uracil and its derivatives have the potential to exist in different tautomeric forms, which can have different chemical and biological properties. While the diketo form of Uracil, 1-(p-chlorobenzyl)-5-fluoro- is generally considered to be the most stable, computational studies can be used to predict the relative energies of other possible tautomers (e.g., enol forms). By calculating the energetic landscape, researchers can determine the likelihood of these other tautomers existing in equilibrium. For Uracil, 1-(p-chlorobenzyl)-5-fluoro-, the available research primarily focuses on the most stable diketo tautomer, and detailed investigations into its other tautomeric forms and their energetic profiles are a potential area for future research.

In Silico ADME Prediction Methodologies (General)

The integration of computational, or in silico, methods for the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties represents a paradigm shift in the early stages of drug discovery and development. nih.govresearchgate.net These predictive models are instrumental in identifying promising drug candidates by flagging potential pharmacokinetic issues before significant resources are invested in synthesis and experimental testing. mdpi.comnih.gov The primary goal is to refine the selection of compounds, thereby minimizing late-stage attrition of drug candidates due to unfavorable pharmacokinetic profiles. nih.gov

In silico ADME prediction encompasses a range of computational techniques, from data-based approaches like Quantitative Structure-Activity Relationship (QSAR) modeling to structure-based methods. nih.gov These models are built using extensive datasets from in vitro and in vivo experiments to establish correlations between the physicochemical properties of molecules and their pharmacokinetic behavior. nih.govresearchgate.net While these models are not intended to replace experimental methods entirely, they provide valuable insights into the physicochemical dependencies of various ADME properties. nih.gov

A multitude of software and web-based platforms, such as SwissADME and pkCSM, are available to researchers, offering robust and rapid computational methods to provide a comprehensive assessment of the pharmacokinetic profile of small molecules. acs.org These tools can predict a wide array of parameters that are critical for a compound's potential success as a therapeutic agent.

Key ADME properties that are routinely evaluated using in silico methodologies include:

Absorption: This is a critical parameter for orally administered drugs. Predictions often focus on human intestinal absorption (HIA), with models developed to classify compounds as poorly or well-absorbed. ucsd.edu Factors influencing absorption, such as solubility and permeability, are also assessed. mdpi.com For instance, models can predict solubility in water (log S) and permeability through Caco-2 cells, a common in vitro model for the human intestinal epithelium. mdpi.comresearchgate.net The "Boiled-Egg" model is a popular visualization tool that predicts gastrointestinal absorption and brain penetration based on lipophilicity and polarity. nih.gov

Distribution: The distribution of a drug throughout the body is a key factor influencing its efficacy and potential toxicity. In silico models predict parameters such as plasma protein binding and the ability of a compound to cross the blood-brain barrier (BBB). mdpi.comnih.gov The volume of distribution (Vdss) is another critical parameter that can be estimated using computational models. mdpi.com

Metabolism: The metabolic stability of a compound is a major determinant of its half-life and bioavailability. A significant focus of in silico metabolism prediction is the interaction of compounds with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. mdpi.com Models can predict whether a compound is a substrate or an inhibitor of specific CYP isoforms, such as CYP3A4. mdpi.com

Excretion: The route and rate of excretion are important for determining the dosing regimen of a drug. While less common than predictions for absorption and metabolism, some models can estimate parameters related to renal clearance.

The predictive power of these models is continually improving with the growth of available data and advancements in computational algorithms. For novel compounds like "Uracil, 1-(p-chlorobenzyl)-5-fluoro-," these general methodologies would be applied to estimate its drug-like properties and potential pharmacokinetic profile.

Below is an illustrative data table showcasing typical ADME parameters predicted for a uracil derivative, based on general capabilities of in silico tools.

Table 1: Representative In Silico ADME Prediction for a Uracil Derivative

Parameter Predicted Value Significance
Physicochemical Properties
Molecular Weight ( g/mol )< 500Adherence to Lipinski's Rule of Five
logP (Octanol/Water Partition Coefficient)< 5Lipophilicity, affects absorption and distribution
Hydrogen Bond Donors≤ 5Influences solubility and membrane permeability
Hydrogen Bond Acceptors≤ 10Influences solubility and membrane permeability
Topological Polar Surface Area (TPSA)< 140 ŲRelates to membrane permeability and oral bioavailability
Pharmacokinetics
Gastrointestinal (GI) AbsorptionHighLikelihood of absorption from the gut
Blood-Brain Barrier (BBB) PermeantNoIndicates potential for central nervous system effects
P-glycoprotein (P-gp) SubstrateNoP-gp is an efflux pump that can limit drug absorption
CYP3A4 InhibitorNoLow potential for drug-drug interactions
Drug-Likeness
Lipinski's Rule of Five Violations0Indicates good oral bioavailability potential

Elucidating Molecular Interactions and Biological Mechanisms of Uracil, 1 P Chlorobenzyl 5 Fluoro

Comparative Analysis with 5-Fluorouracil (B62378) (5-FU) Mechanism of Action

5-Fluorouracil is a cornerstone of chemotherapy, and its cytotoxic effects are primarily mediated through the disruption of DNA and RNA synthesis. nih.govnih.govdrugdiscoverynews.com

Potential Interference with Pyrimidine (B1678525) Metabolism

5-FU is an analogue of uracil (B121893) and is metabolized within the cell into several active compounds. researchgate.net These metabolites interfere with the normal synthesis of pyrimidines, essential components of nucleic acids. One of its key mechanisms is the inhibition of thymidylate synthase. nih.govnih.gov

Hypothetical Incorporation into Nucleic Acids (DNA/RNA) and its Consequences

The active metabolites of 5-FU can be incorporated into both DNA and RNA. nih.govnih.govresearchgate.net

Interactions with Key Enzymes (e.g., Thymidylate Synthase, Uridine Phosphorylase)

The primary target of 5-FU is thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. nih.govnih.gov The metabolite 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP) forms a stable complex with TS, inhibiting its function and leading to a depletion of thymidine, which in turn disrupts DNA replication and repair. nih.gov Uridine phosphorylase is involved in the conversion of 5-FU to its active metabolites. nih.govnih.gov

Exploration of Specific Protein and Nucleic Acid Binding

The interaction of 5-FU's active metabolites with thymidylate synthase is a well-characterized example of specific protein binding. Additionally, its incorporation into DNA and various types of RNA represents its interaction with nucleic acids. nih.govresearchgate.net

Ligand-Target Recognition and Binding Site Analysis through Molecular Docking

Molecular docking studies are crucial for predicting the binding affinity and orientation of a ligand within the active site of a target protein. For 5-fluorouracil, its primary mechanism of action involves the inhibition of thymidylate synthase (TS), an essential enzyme for DNA synthesis and repair. wikipedia.orgnih.gov The active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and a folate cofactor, thereby blocking the synthesis of thymidylate (dTMP) required for DNA replication. wikipedia.orgjohnshopkins.edu

Molecular docking simulations of 5-FU analogues against TS have identified key amino acid residues crucial for binding. nih.gov These often include interactions with arginine, serine, and asparagine residues within the enzyme's active site. nih.gov

For Uracil, 1-(p-chlorobenzyl)-5-fluoro-, the introduction of the bulky and hydrophobic p-chlorobenzyl group at the N1 position would fundamentally alter its interaction profile compared to 5-FU or FdUMP. This substituent would likely prevent the molecule from fitting into the canonical nucleotide-binding site of TS in the same manner as FdUMP. However, it could promote binding to other allosteric sites on TS or even enable inhibition of different enzymes. Docking studies would be essential to explore these possibilities, identifying potential new binding pockets and interactions driven by the hydrophobic and halogenated benzyl (B1604629) moiety. The p-chlorobenzyl group could form hydrophobic interactions or halogen bonds, influencing the binding energy and specificity for its target.

Table 1: Key Amino Acid Residues in Thymidylate Synthase Interacting with 5-FU Analogues This table is based on in silico studies of various 5-FU analogues and represents common interaction points.

Residue Type of Interaction Potential Role
Arg50 Hydrogen Bonding, Electrostatic Anchoring the ligand in the active site. nih.gov
Arg175 Hydrogen Bonding Stabilizing the ligand's position. nih.gov
Ser216 Hydrogen Bonding Orienting the ligand for optimal binding. nih.gov
Asn226 Hydrogen Bonding Contributing to binding affinity. nih.gov

Interactive Table

Investigation of DNA/Protein Interactions as a Model System

The cytotoxicity of 5-FU is not only due to enzyme inhibition but also its incorporation into both RNA and DNA. nih.govdovepress.com The incorporation of 5-fluorodeoxyuridine triphosphate (FdUTP) into DNA and 5-fluorouridine (B13573) triphosphate (FUTP) into RNA disrupts nucleic acid structure and function, leading to apoptosis. nih.gov Computational studies investigating the interaction between 5-FU and DNA pyrimidine bases show the formation of stable hydrogen-bonded complexes. researchgate.net

Furthermore, 5-FU and its derivatives are known to interact with various proteins, such as serum albumins, which can act as carriers, affecting the drug's pharmacokinetics. researchgate.net These interactions can alter the protein's conformation. researchgate.net A review of 5-FU complex structures has identified that positively charged residues (Arginine, Lysine) and aromatic residues (Phenylalanine, Tyrosine, Tryptophan) are frequently involved in binding 5-FU within protein pockets. nih.gov

The 1-(p-chlorobenzyl) substituent on the uracil ring would significantly impact these interactions. Its presence would likely hinder the enzymatic recognition and incorporation of the molecule into DNA and RNA by DNA and RNA polymerases, respectively, due to steric clashes. However, this large, hydrophobic group could enhance non-specific binding to proteins, potentially altering their function or leading to sequestration by plasma proteins like albumin. This could change the bioavailability and delivery of the compound to target tissues compared to the parent 5-FU. researchgate.net

Modulation of Cellular Pathways

Interference with Cell Cycle Progression

5-FU is known to be an S-phase active agent, exerting its effects primarily during DNA synthesis. nih.govnih.gov Treatment of cancer cells with 5-FU leads to an accumulation of cells in the S phase of the cell cycle, a hallmark of dTMP depletion and DNA replication stress. nih.govnih.gov Some studies have also reported a G1 phase arrest in certain cell types, such as smooth muscle cells. plos.org This cell cycle arrest is often accompanied by changes in the expression levels of regulatory proteins, including an increase in cyclin A. nih.gov

Given that Uracil, 1-(p-chlorobenzyl)-5-fluoro- would likely have a different primary target than TS due to its N1-substituent, its impact on cell cycle progression may differ from that of 5-FU. If it does not deplete the dTMP pool, a classic S-phase arrest might not be observed. Its effects would depend on its specific molecular targets. For instance, if it inhibits other enzymes involved in cell cycle regulation, such as protein kinases, it could induce an arrest at a different phase. Synergistic studies with 5-FU and protein kinase inhibitors have shown that such combinations can prolong S-phase arrest. nih.gov

Table 2: Reported Effects of 5-Fluorouracil on Cell Cycle in Different Cell Lines

Cell Line Effect Reference
RPMI 4788 (Colon Cancer) Accumulation in early S phase. nih.gov nih.gov
HCT116 (Colon Cancer) S phase arrest. nih.gov nih.gov
Smooth Muscle Cells G1 phase arrest. plos.org plos.org
Endothelial Cells Dose-dependent accumulation in G1 and G2/M. plos.org plos.org

Interactive Table

Impact on DNA Damage Response and Repair Pathways (e.g., Base Excision Repair)

The misincorporation of 5-FU into DNA is recognized as a form of DNA damage, triggering cellular damage response pathways. nih.govnih.govnih.gov The primary mechanism for removing uracil and 5-FU from DNA is the base excision repair (BER) pathway. nih.govnih.govplos.org This process is initiated by a uracil-DNA glycosylase (UNG) that recognizes the lesion and cleaves the bond between the base and the sugar, creating an abasic site. nih.govjohnshopkins.eduresearchgate.net

The efficiency of the BER pathway is a critical determinant of cellular sensitivity to fluoropyrimidines. plos.org While removal of the damaged base is a protective mechanism, the resulting repair intermediates can be toxic if not processed correctly, leading to DNA strand breaks and cell death. nih.govjohnshopkins.edu Studies show that both ATM and ATR checkpoint signaling pathways are activated in response to the genotoxic damage caused by 5-FU and its derivatives. plos.org

For Uracil, 1-(p-chlorobenzyl)-5-fluoro-, its potential for incorporation into DNA is predicted to be low due to the large N1-substituent. Therefore, it is less likely to induce DNA damage via this specific mechanism or to heavily rely on the BER pathway for its cytotoxic effects. Its impact on DNA damage response would be secondary to its primary mechanism of action. If it inhibits other key cellular proteins, this could indirectly lead to DNA damage or interfere with the cell's ability to repair other forms of damage.

Potential for Enzyme Inhibition

The cornerstone of 5-FU's anticancer activity is the potent inhibition of thymidylate synthase (TS) by its metabolite, FdUMP. wikipedia.orgnih.gov Another critical enzyme is dihydropyrimidine (B8664642) dehydrogenase (DPD), which is the rate-limiting enzyme in the catabolism (breakdown) of 5-FU. nih.govnih.gov High DPD activity can lead to 5-FU resistance, and DPD inhibitors are sometimes co-administered to increase the bioavailability and efficacy of 5-FU. nih.govnih.gov

Uracil, 1-(p-chlorobenzyl)-5-fluoro- is structurally distinct from the FdUMP metabolite that inhibits TS. The p-chlorobenzyl group at the N1 position, which is crucial for forming the covalent bond within the TS active site, makes it an unlikely direct inhibitor of TS through the same mechanism as 5-FU.

However, the unique structure of this derivative opens the possibility that it could be an inhibitor of other enzymes. The bulky, halogenated aromatic group could confer affinity for different enzymatic pockets, such as those in protein kinases or other metabolic enzymes. For example, some 5-FU derivatives have been investigated as inhibitors of DPD. nih.govnih.gov The structure of Uracil, 1-(p-chlorobenzyl)-5-fluoro- could make it a candidate for inhibiting DPD or other enzymes, a hypothesis that requires validation through enzymatic assays and computational screening.

Structure Activity Relationship Sar Investigations of Uracil, 1 P Chlorobenzyl 5 Fluoro and Its Analogs

Impact of the 5-Fluoro Substituent on Biological Activity

The substitution of a hydrogen atom with fluorine at the C5 position of the uracil (B121893) ring is a critical modification that significantly enhances the molecule's biological potency. nih.gov This alteration, which creates the well-known antimetabolite 5-fluorouracil (B62378) (5-FU), leverages the unique properties of the fluorine atom to influence the molecule's electronic environment and intermolecular interactions. nih.govwikipedia.org

Fluorine is the most electronegative element, with a value of 3.98 on the Pauling scale. wikipedia.org When incorporated into the uracil ring, its strong electron-withdrawing nature has profound effects. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, which contributes to the metabolic stability of the compound. wikipedia.orgresearchgate.net

The primary electronic effect of the 5-fluoro substituent is the polarization of the pyrimidine (B1678525) ring. This increased electronegativity destabilizes the stacking interactions of the base within a DNA helix compared to thymine (B56734), which can affect DNA structure and repair processes. nih.gov The electron-withdrawing effect of fluorine also increases the acidity of the N3 proton, lowering the pKa of the molecule. nih.gov This change in ionization potential means that under physiological conditions, a significant portion of 5-FU can exist in an ionized state, which can alter its base-pairing properties. nih.gov This electronic perturbation is fundamental to 5-FU's mechanism of action, particularly its ability to inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis. nih.govwikipedia.org

While the C-F bond is not a classical hydrogen bond donor, the fluorine atom can act as a weak hydrogen bond acceptor. nih.govfrontiersin.org The primary sites for hydrogen bonding on the 5-fluorouracil molecule are the carbonyl oxygen atoms and the nitrogen atoms of the uracil ring. rsc.orgspectroscopyonline.com However, the introduction of fluorine can subtly modify these interactions. For instance, the fluorine moiety of 5-FU can form a hydrogen bond with specific amino acid residues, such as arginine, within the binding pocket of a target protein, contributing to specific recognition. nih.gov The ability of 5-FU to act as both a hydrogen bond donor and acceptor through its various atoms allows for multiple, stabilizing interactions within enzyme active sites. rsc.org Studies have proposed that increasing the hydrogen bonding potential of fluorouracil can enhance its biological function. nih.gov

Role of the N1-p-Chlorobenzyl Moiety in Activity and Specificity

The substituent at the N1 position of the uracil ring plays a crucial role in defining the molecule's target specificity and potency. The addition of a p-chlorobenzyl group introduces a large, hydrophobic moiety that can engage in specific interactions within the binding sites of target enzymes, such as viral reverse transcriptases or protein kinases. rjptonline.orgresearchgate.net

The presence and position of a halogen on the benzyl (B1604629) ring are critical modulators of biological activity. The chlorine atom at the para-position (the 4-position) of the benzyl ring in Uracil, 1-(p-chlorobenzyl)-5-fluoro- serves multiple purposes. Chlorine is an electron-withdrawing group, which can influence the electronic properties of the benzyl ring. More importantly, its size and lipophilicity allow it to fit into specific hydrophobic pockets within a target protein's binding site. This interaction can significantly enhance the binding affinity of the entire molecule. Structure-activity relationship studies on related compounds, such as 1-benzyl-tetrahydroisoquinolines, have shown that a halogen on the benzyl ring is an important factor for modulating affinity at target receptors. nih.gov The para position is often optimal as it projects the halogen substituent directly into a defined sub-pocket of the binding site, maximizing favorable van der Waals and hydrophobic interactions.

The specific placement of the halogen on the benzyl ring is a key determinant of biological activity, a principle well-established in medicinal chemistry. mdpi.com The naming convention for these positions on a benzene (B151609) ring with two substituents is as follows: ortho (positions 1 and 2), meta (positions 1 and 3), and para (positions 1 and 4). youtube.com

While direct SAR data for Uracil, 1-(halobenzyl)-5-fluoro- isomers is limited in the provided search results, studies on analogous series of compounds consistently demonstrate that activity can vary dramatically with halogen position. For example, in a series of halogenated 1-benzyl-tetrahydroisoquinolines, the 2'-bromobenzyl (ortho) and 2',4'-dichlorobenzyl derivatives displayed the highest affinity for dopamine (B1211576) receptors, highlighting the sensitivity of the target to the substituent's location. nih.gov Research into other uracil derivatives has shown that modifications at the N1-position significantly impact anti-HIV activity, with the nature and substitution pattern of the benzyl group being critical. nih.govnih.gov It is hypothesized that moving the chlorine from the para to the meta or ortho position would alter the angle and distance of the key hydrophobic and electronic interactions with the target protein, likely leading to a decrease in binding affinity and biological activity if the para position is indeed optimal for the specific target.

The table below illustrates the conceptual impact of halogen position on activity, a common finding in SAR studies.

Compound Series Substituent Position Relative Activity Rationale
1-(Chlorobenzyl)-5-fluorouracil para (p-)HighOptimal fit in a specific hydrophobic pocket of the target enzyme.
1-(Chlorobenzyl)-5-fluorouracil meta (m-)Moderate to LowSuboptimal angle for interaction with the hydrophobic pocket.
1-(Chlorobenzyl)-5-fluorouracil ortho (o-)LowPotential for steric hindrance with nearby residues at the binding site entrance.

This table is illustrative of general SAR principles and may not represent specific experimental data for this exact compound.

Future Research Directions in Uracil, 1 P Chlorobenzyl 5 Fluoro Research

Development of Advanced Synthetic Methodologies for Novel Analogs

The generation of novel analogs of Uracil (B121893), 1-(p-chlorobenzyl)-5-fluoro- is fundamental to exploring its structure-activity relationship (SAR). Future research should prioritize the development of more efficient and versatile synthetic strategies.

Advanced methodologies such as sonochemical synthesis have shown promise in generating nanoparticles of 5-FU, which could be adapted for its derivatives. acs.orguj.edu.placs.orgresearchgate.net This technique utilizes ultrasonic irradiation to create cavitation bubbles, which can initiate and influence chemical reactions, potentially leading to novel molecular structures and formulations with unique properties. acs.orguj.edu.placs.orgresearchgate.net Research into applying sonochemistry to the synthesis of 1-(p-chlorobenzyl)-5-fluoro-uracil could yield analogs with altered solubility, stability, and bioavailability. acs.org

Furthermore, exploring diverse reaction pathways, such as the Schotten-Baumann reaction for benzoylation, can create a library of ester-based derivatives. undip.ac.id Adapting such methods could allow for the introduction of a wide array of substituents to the core structure, beyond the p-chlorobenzyl group, enabling a systematic exploration of how different chemical moieties affect the compound's biological activity. The synthesis of a series of novel 5-FU derivatives has been accomplished using formaldehyde (B43269) and various other reagents, indicating that numerous modifications to the 5-FU structure are feasible. nih.gov

Synthetic ApproachPotential Advantages for Analog DevelopmentKey Research Focus
Sonochemical Synthesis Generation of nanoparticles, potential for altered physicochemical properties. acs.orguj.edu.placs.orgresearchgate.netExploring the impact of ultrasonic parameters on the synthesis of 1-(p-chlorobenzyl)-5-fluoro-uracil analogs and characterizing the resulting nanoparticles. acs.org
Schotten-Baumann Reaction Versatile method for creating ester-based derivatives with various substituents. undip.ac.idSynthesizing a library of analogs by reacting 1-(p-chlorobenzyl)-5-fluoro-uracil with different benzoyl chlorides to probe SAR. undip.ac.id
Mutual Prodrug Concept Coupling the compound with other antineoplastic agents to potentially overcome drug resistance and improve targeting. nih.govDesigning and synthesizing conjugates of 1-(p-chlorobenzyl)-5-fluoro-uracil with other active molecules. nih.gov

Comprehensive Mechanistic Investigations at the Molecular and Cellular Level

A deep understanding of how Uracil, 1-(p-chlorobenzyl)-5-fluoro- exerts its effects at a molecular and cellular level is crucial. While its parent compound, 5-FU, is known to inhibit thymidylate synthase (TS) and get misincorporated into DNA and RNA, the influence of the 1-(p-chlorobenzyl) substitution on these mechanisms is a key area for future investigation. nih.govchemicalbook.comwikipedia.orgcalis.edu.cn

5-FU is converted intracellularly into active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). chemicalbook.comcalis.edu.cnnih.gov These metabolites disrupt RNA synthesis and inhibit TS, an enzyme critical for DNA replication and repair. nih.govchemicalbook.comcalis.edu.cn Future studies must determine if the p-chlorobenzyl group alters the rate and extent of this metabolic activation.

Key research questions to address include:

Does the 1-(p-chlorobenzyl) group affect the compound's entry into the cell?

How does this substitution impact the enzymatic conversion to active metabolites compared to 5-FU?

Does the modified structure exhibit a different binding affinity for thymidylate synthase? calis.edu.cn

Are there novel molecular targets for this derivative, apart from the canonical 5-FU pathways?

Computational modeling and simulation can play a significant role in predicting the compound's behavior and guiding experimental work. plos.org Mechanistic PK/PD (pharmacokinetic/pharmacodynamic) models can simulate the dynamics of drug metabolism and its downstream effects on tumor cells, helping to unravel the complexities of its action. plos.org

Rational Design of Next-Generation Uracil, 1-(p-chlorobenzyl)-5-fluoro- Analogs with Enhanced Specificity

Rational, structure-guided design is a powerful strategy for optimizing lead compounds. cresset-group.comnih.gov By understanding the three-dimensional structure of the target enzymes and how Uracil, 1-(p-chlorobenzyl)-5-fluoro- binds to them, researchers can design next-generation analogs with improved potency and, critically, enhanced specificity for cancer cells over healthy tissues. cresset-group.comnih.govacs.orgnih.gov This is a major limitation of 5-FU, which is associated with significant toxicity. nih.govnih.govdovepress.com

The process of hit-to-lead optimization involves iterative cycles of design, synthesis, and biological testing to improve multiple parameters, including potency and selectivity. cresset-group.com For instance, structure-guided optimization of other kinase inhibitors has successfully increased potency by orders of magnitude. acs.org A similar approach could be applied here. By obtaining crystal structures of the compound bound to its target, researchers can identify key interactions and areas for modification. nih.govnih.gov

This approach could lead to analogs that:

Exhibit higher binding affinity for tumor-specific enzyme isoforms.

Are less susceptible to metabolic breakdown in healthy tissues.

Possess physicochemical properties that favor accumulation in tumor microenvironments.

The development of such analogs could significantly widen the therapeutic window, making for a safer and more effective treatment.

Integration of Multi-Omics Data for Systems-Level Understanding of Compound Activity

To gain a holistic view of the cellular response to Uracil, 1-(p-chlorobenzyl)-5-fluoro-, future research must integrate multi-omics data. nih.govnih.govproquest.comresearchgate.net This systems biology approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive map of the drug's impact.

Multi-omics analyses of 5-FU have already revealed complex resistance mechanisms, including shifts in cellular metabolism towards glycolysis and upregulation of extracellular matrix proteins that can act as a physical barrier to drug penetration. nih.govproquest.comresearchgate.net By applying these techniques to its p-chlorobenzyl derivative, researchers can:

Identify biomarkers that predict sensitivity or resistance to the compound. nih.govnih.gov

Uncover novel mechanisms of action and resistance. nih.gov

Characterize the global cellular changes, from gene expression to metabolic flux, induced by the drug. mdpi.com

For example, a multi-omics study could compare the proteomic and metabolic profiles of cancer cells treated with 5-FU versus those treated with Uracil, 1-(p-chlorobenzyl)-5-fluoro-. This would highlight pathways specifically modulated by the p-chlorobenzyl substitution. Such studies are essential for understanding the compound's unique biological signature and for the development of personalized medicine strategies. nih.govnih.gov

Omics LayerResearch QuestionPotential Outcome
Genomics/Transcriptomics How does the compound alter gene expression profiles in cancer cells? nih.govnih.govIdentification of key genes and pathways involved in drug response and resistance. nih.gov
Proteomics Which protein levels and post-translational modifications are affected by the drug? nih.govproquest.comElucidation of target engagement and downstream signaling effects. mdpi.com
Metabolomics How does the compound impact cellular metabolism? nih.govresearchgate.netUnderstanding of metabolic reprogramming as a response or resistance mechanism. proquest.com

By pursuing these integrated research directions, the scientific community can systematically explore the potential of Uracil, 1-(p-chlorobenzyl)-5-fluoro- and its future analogs as valuable additions to the arsenal (B13267) of anticancer therapeutics.

Q & A

Basic Research Question: What are the optimal synthetic routes for 1-(p-chlorobenzyl)-5-fluorouracil, and how can purity be ensured?

Answer:
The synthesis of 1-(p-chlorobenzyl)-5-fluorouracil derivatives typically involves nucleophilic substitution or condensation reactions. A validated procedure involves:

  • Step 1 : Reacting 5-fluorouracil with p-chlorobenzyl chloride in a polar aprotic solvent (e.g., dioxane) under basic conditions (pyridine) to facilitate benzylation at the N1 position .
  • Step 2 : Purification via column chromatography (silica gel/CHCl3) followed by recrystallization from methanol to achieve >95% purity .
  • Key Considerations : Monitor reaction progress using TLC, and confirm purity via HPLC or melting point analysis. Impurities often arise from incomplete substitution or residual solvents.

Basic Research Question: Which spectroscopic techniques are most effective for characterizing substitutions on the uracil ring?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies aromatic protons (e.g., p-chlorobenzyl protons at δ 7.2–7.4 ppm) and fluorine coupling patterns (e.g., 5-F splitting in ¹H NMR) .
    • ¹⁹F NMR : Directly detects the fluorine atom at C5 (typically δ -160 to -170 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., C₁₁H₈ClFN₂O₂: calculated 289.09 Da) .
  • Infrared (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) validate the uracil backbone .

Advanced Research Question: How can computational methods predict the reactivity of substituents in 1-(p-chlorobenzyl)-5-fluorouracil?

Answer:

  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites. For example, the p-chlorobenzyl group increases electron withdrawal at N1, affecting hydrogen bonding in biological targets .
  • Molecular Dynamics (MD) Simulations : Model interactions with enzymes (e.g., thymidylate synthase) to predict binding affinity and metabolic stability .
  • Software Tools : Use Gaussian or ORCA for DFT, and GROMACS for MD. Validate predictions with experimental kinetics (e.g., IC₅₀ assays) .

Advanced Research Question: How can discrepancies in reported biological activity of uracil derivatives be resolved?

Answer:
Contradictions often arise from:

  • Experimental Variability : Differences in cell lines (e.g., HCT-116 vs. HeLa) or assay conditions (e.g., serum concentration). Standardize protocols using guidelines like FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
  • Purity Issues : Impurities >5% can skew IC₅₀ values. Replicate synthesis and purity checks using independent labs .
  • Data Interpretation : Apply meta-analysis frameworks (e.g., PICO) to compare studies. For example, re-analyze data from Scopus-indexed papers on 5-fluorouracil derivatives .

Advanced Research Question: What strategies optimize the design of in vivo studies for uracil derivatives?

Answer:

  • Dosing : Use pharmacokinetic models to determine bioavailability. For 1-(p-chlorobenzyl)-5-fluorouracil, start with 10–50 mg/kg in murine models, adjusting for metabolic clearance .
  • Formulation : Prepare stock solutions in DMSO (<1% v/v in final dose) to avoid solvent toxicity. For aqueous stability, use phosphate-buffered saline (PBS) at pH 7.4 .
  • Endpoint Analysis : Combine tumor volume measurements with biomarkers (e.g., serum dTMP levels) to assess thymidylate synthase inhibition .

Advanced Research Question: How can researchers address conflicting data on metabolic pathways of halogenated uracil derivatives?

Answer:

  • Isotopic Labeling : Use ¹⁸O or ²H isotopes to trace metabolic degradation (e.g., cleavage of the benzyl group vs. defluorination) .
  • Enzyme Inhibition Assays : Compare activity against purified enzymes (e.g., dihydropyrimidine dehydrogenase) to cell-based assays to isolate pathway-specific effects .
  • Cross-Study Validation : Replicate key findings in at least two independent labs, adhering to NIH rigor guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.